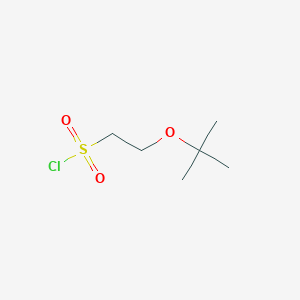
2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry reactions. A related compound, “3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid”, has been synthesized using a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans . This enzyme was capable of kinetic resolution of racemic trifluoro-methylated propanamide to optically pure trifluoro-methylated propionic acid .Wissenschaftliche Forschungsanwendungen
Fluorescence in Biological Studies
Fluorescent amino acids, like 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine), have been successfully integrated into proteins for in-depth studies of protein structure and interactions. These studies are vital for understanding protein dynamics and functions at a molecular level, with dansylalanine offering insights into protein folding and unfolding processes through fluorescence (Summerer et al., 2006).
Enhancing Helix Stability in Proteins
Highly fluorinated amino acids, including 2-amino-4,4,4-trifluorobutyric acid, are used to increase the stability of helical structures in proteins. This stabilization is crucial for developing proteins with enhanced functionality and stability for biotechnological applications. The significant impact of fluorination on helix propensity highlights the potential of fluorinated amino acids in protein engineering (Chiu et al., 2006).
Brain Tumor Imaging with PET
The (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid have shown promise in positron emission tomography (PET) imaging of brain tumors. These compounds, particularly the (S)-[18F]4 enantiomer, demonstrate high tumor uptake and favorable tumor-to-brain ratios, making them valuable for non-invasive imaging of brain tumors and potentially guiding therapy decisions (McConathy et al., 2010).
Synthetic Applications in Medicinal Chemistry
Fluoroalkyl amino reagents, developed from trifluoromethyl trifluorovinyl ether, facilitate the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles. This capability is instrumental in synthesizing key intermediates for medicinal chemistry, demonstrating the versatility of fluorinated compounds in drug development and synthesis (Schmitt et al., 2017).
Vibrational and Electronic Structure Analysis
The study of 3-amino-3-(4-fluorophenyl)propionic acid through DFT and vibrational spectroscopy provides valuable insights into the structural and electronic properties of fluorinated amino acids. This analysis aids in understanding the fundamental interactions within proteins and the effects of fluorination on molecular behavior, essential for designing novel biochemical tools and therapeutics (Pallavi & Tonannavar, 2020).
Eigenschaften
IUPAC Name |
2-amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDDYNJOVNZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3,3-trifluoro-2-(3-fluorophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)

![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)

![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)



![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)